7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C7H9N3. It features a fused ring system consisting of a pyrazole and a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . This method allows for the formation of the fused ring system with high efficiency.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The use of readily available starting materials and mild reaction conditions makes this compound a viable candidate for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolo[1,5-a]pyrazine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrazine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological targets.
Mechanism of Action
The mechanism of action of 7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazine: This compound shares a similar core structure but lacks the methylidene group.
Pyrazolo[1,5-a]pyrimidine: Another related compound with a fused ring system, but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
7-Methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine is unique due to the presence of the methylidene group, which can influence its electronic properties and reactivity. This structural feature can enhance its potential as a bioactive molecule and its utility in various applications .
Properties
Molecular Formula |
C7H9N3 |
---|---|
Molecular Weight |
135.17 g/mol |
IUPAC Name |
7-methylidene-5,6-dihydro-4H-pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H9N3/c1-6-4-8-5-7-2-3-9-10(6)7/h2-3,8H,1,4-5H2 |
InChI Key |
WDEUUMLDSJVXTB-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CNCC2=CC=NN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.